molecular formula C13H8N2O7S B2554335 2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate CAS No. 326886-41-3

2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate

Cat. No.: B2554335
CAS No.: 326886-41-3
M. Wt: 336.27
InChI Key: YDUXZZRRJXTGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate is a complex organic compound that features a thiophene ring, a dinitrobenzoate moiety, and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with dinitrobenzoic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

  • Step 1: Synthesis of Thiophene Derivative

      Reactants: Thiophene, acetic anhydride

      Conditions: Reflux in the presence of a catalyst such as sulfuric acid

      Product: 2-acetylthiophene

  • Step 2: Formation of Oxoethyl Intermediate

      Reactants: 2-acetylthiophene, ethyl chloroformate

      Conditions: Stirring at room temperature

      Product: 2-Oxo-2-(thiophen-2-yl)ethyl chloroformate

  • Step 3: Coupling with Dinitrobenzoic Acid

      Reactants: 2-Oxo-2-(thiophen-2-yl)ethyl chloroformate, 2,4-dinitrobenzoic acid

      Conditions: Reflux in an appropriate solvent such as dichloromethane

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2)

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets. The compound’s thiophene ring and nitro groups can interact with enzymes and receptors, leading to various biological effects. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-(thiophen-2-yl)ethyl benzoate
  • 2-Oxo-2-(thiophen-2-yl)ethyl 4-nitrobenzoate
  • 2-Oxo-2-(thiophen-2-yl)ethyl 3,5-dinitrobenzoate

Uniqueness

2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate is unique due to the presence of both the thiophene ring and the 2,4-dinitrobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 2,4-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O7S/c16-11(12-2-1-5-23-12)7-22-13(17)9-4-3-8(14(18)19)6-10(9)15(20)21/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUXZZRRJXTGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.